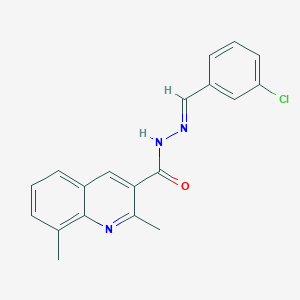![molecular formula C21H21N3O3S B306782 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B306782.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide, also known as DMQA, is a compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. This compound has also been found to possess antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is that it has been found to possess a broad range of biological activities, which makes it a promising candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide. One direction is to further investigate its mechanism of action, which may provide insights into its biological effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of novel this compound derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide can be synthesized through a multi-step reaction process. The first step involves the preparation of 2,8-dimethyl-4-quinoline thiol by reacting 2,8-dimethyl-4-quinolone with hydrogen sulfide. The second step involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-hydroxy-4-methoxybenzaldehyde to form the Schiff base. The final step involves the reaction of the Schiff base with acetyl hydrazide to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. This compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
This compound has also been found to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C21H21N3O3S |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O3S/c1-13-5-4-6-16-19(9-14(2)23-21(13)16)28-12-20(26)24-22-11-15-7-8-18(27-3)17(25)10-15/h4-11,25H,12H2,1-3H3,(H,24,26)/b22-11+ |
InChI-Schlüssel |
FJPOAFUJQFMZJJ-SSDVNMTOSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC(=C(C=C3)OC)O)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC(=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)


![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)
